molecular formula C9H12ClN B13121288 2-(1-Chloroethyl)-3,5-dimethylpyridine

2-(1-Chloroethyl)-3,5-dimethylpyridine

Cat. No.: B13121288
M. Wt: 169.65 g/mol
InChI Key: RVLGHNWWURUKCE-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are fundamental scaffolds in chemistry. researchgate.netglobalresearchonline.net The pyridine structural unit is present in numerous compounds, including natural products like vitamins (e.g., Vitamin B6, pyridoxol), coenzymes, and alkaloids. lifechemicals.comnih.gov In organic synthesis, pyridines are widely used as polar, aprotic solvents and as reagents. globalresearchonline.net Their ability to be converted into various functional derivatives makes them highly sought-after building blocks for creating complex molecules. nih.gov

The significance of pyridine derivatives is particularly pronounced in medicinal chemistry. After piperidine (B6355638), pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com The pyridine ring's physicochemical properties, such as its capacity to form hydrogen bonds and its chemical stability, contribute to its role as a valuable pharmacophore—a molecular feature responsible for a drug's pharmacological activity. researchgate.net Examples of pyridine-based pharmaceuticals include Torasemide, an antihypertensive drug, and Vismodegib, an anti-carcinoma agent. lifechemicals.com This prevalence underscores the continuous demand for novel pyridine derivatives in the quest for new therapeutic agents. globalresearchonline.net

Structural Significance of Chloroethyl and Dimethyl Substituents on the Pyridine Ring

The chemical behavior of 2-(1-Chloroethyl)-3,5-dimethylpyridine is dictated by the interplay of its three constituent parts: the pyridine ring, the two methyl groups, and the 1-chloroethyl group.

Pyridine Core : The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. slideshare.netwikipedia.org This nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and is not part of the aromatic π-system. wikipedia.orglibretexts.org This lone pair confers basic properties to the molecule and allows it to act as a Lewis base, readily reacting with acids and alkylating agents at the nitrogen atom. wikipedia.org The ring's electron deficiency makes it less reactive towards electrophilic aromatic substitution compared to benzene, with such reactions typically occurring at the 3-position. wikipedia.org

Dimethyl Substituents : The methyl groups at the 3- and 5-positions are electron-donating through an inductive effect (+I effect). scribd.com This effect increases the electron density on the pyridine ring, which can influence its basicity and reactivity. The presence of two such groups generally enhances the basicity compared to unsubstituted pyridine. scribd.com Furthermore, their placement provides steric hindrance that can direct the regioselectivity of subsequent reactions on the ring.

2-(1-Chloroethyl) Substituent : This group is the primary center of reactivity for synthetic transformations. Located at the 2-position, adjacent to the ring's nitrogen atom, its electronic and steric properties are significant. The chlorine atom is an effective leaving group, making the benzylic-like carbon atom susceptible to nucleophilic substitution reactions. This feature allows for the facile introduction of a wide variety of other functional groups, positioning the molecule as a key synthetic intermediate.

The combination of an electron-donating, sterically defined ring system with a highly reactive alkyl halide side chain makes this compound a unique and valuable tool in synthetic chemistry.

Overview of Research Trajectories for Halogenated Alkyl Pyridines

Halogenated pyridines, including those with halogenated alkyl side chains, are crucial building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.net Research in this area often focuses on developing selective and efficient methods for their synthesis and subsequent functionalization.

A primary research trajectory involves using the carbon-halogen bond as a synthetic handle for further molecular elaboration. Halogenated alkyl groups on a pyridine ring are frequently used in nucleophilic substitution reactions. For instance, the synthesis of related compounds, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, demonstrates the utility of the chloromethyl group as a reactive site for constructing more complex molecules, which are often precursors to proton pump inhibitors. rasayanjournal.co.inchemicalbook.com

Another area of investigation is the selective introduction of halogens. While direct halogenation of the pyridine ring can be challenging due to the ring's electron-deficient nature, various methods have been developed to achieve this transformation with control over regioselectivity. nih.govchemrxiv.org Research also explores halogen-exchange reactions, where one halogen is replaced by another, such as in the fluorination of primary alkyl halides using metal fluorides in the presence of pyridine derivatives. oup.com These trajectories highlight the central role of halogenated alkyl pyridines as versatile intermediates, enabling access to a broad chemical space for discovering new molecules with desired properties.

Rationale for Focused Academic Investigation of this compound

The focused academic investigation of this compound is driven by its potential as a highly adaptable synthetic intermediate. The rationale can be summarized by the strategic combination of its structural features:

Proven Bioactive Scaffold : The pyridine nucleus is a well-established and privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. researchgate.netnih.gov

Tunable Electronic and Steric Properties : The 3,5-dimethyl substitution pattern provides a specific electronic modification to the pyridine ring, increasing its electron density while also offering steric control that can influence the outcomes of further synthetic steps.

Key Reactive Functional Group : The 2-(1-chloroethyl) group serves as the molecule's primary reactive center. The chlorine atom is a good leaving group, enabling a wide range of nucleophilic substitution reactions. This allows chemists to easily attach different molecular fragments, facilitating the creation of a library of diverse compounds from a single precursor.

By studying this specific molecule, researchers can explore new synthetic routes and generate novel derivatives for evaluation in various applications, from drug discovery to materials science. Its structure is analogous to other important building blocks, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, a key intermediate in the synthesis of pharmaceuticals like omeprazole. google.com Therefore, understanding the reactivity and synthetic utility of this compound provides valuable insights for the broader field of heterocyclic chemistry and the development of functional organic molecules.

Data Tables

Table 1: Physicochemical Properties of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Reference
This compound C₉H₁₂ClN 169.65 (calculated)
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride C₈H₁₁Cl₂N 192.08 nih.gov
2-Ethyl-3,5-dimethylpyridine C₉H₁₃N 135.21
3,5-Dimethylpyridine (B147111) (3,5-Lutidine) C₇H₉N 107.156 wikipedia.org

Table 2: Compound Names Mentioned in this Article | Compound Name | | | :--- | | this compound | | 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride | | 2-Ethyl-3,5-dimethylpyridine | | 3,5-Dimethylpyridine (3,5-Lutidine) | | 2-Chloro-3,5-dimethylpyridine | | Alendronic acid | | Nicotinamide | | Omeprazole | | Pantoprazole | | Papaverine | | Piperidine | | Pyridine | | Pyridostigmine | | Pyridoxol (Vitamin B6) | | Torasemide | | Vismodegib |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-(1-chloroethyl)-3,5-dimethylpyridine

InChI

InChI=1S/C9H12ClN/c1-6-4-7(2)9(8(3)10)11-5-6/h4-5,8H,1-3H3

InChI Key

RVLGHNWWURUKCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(C)Cl)C

Origin of Product

United States

Synthetic Methodologies for 2 1 Chloroethyl 3,5 Dimethylpyridine and Its Analogues

Strategies for the Construction of the 3,5-Dimethylpyridine (B147111) Heterocycle

The formation of the 3,5-disubstituted pyridine (B92270) core, known as a lutidine, is a foundational step. The specific placement of the methyl groups at the 3 and 5 positions dictates the synthetic strategy, as direct, regioselective methylation of an unsubstituted pyridine ring at these positions is challenging.

De Novo Syntheses of Substituted Pyridines

De novo synthesis, the construction of the heterocyclic ring from acyclic components, offers a powerful method to control the substitution pattern from the outset. One notable approach for synthesizing 3,5-dimethylpyridine involves a two-step process starting from readily available precursors. nih.govnih.gov This method first involves the formation of a dihydropyran intermediate, which is then converted to the desired pyridine. nih.govnih.gov

A specific example is the synthesis of 15N-labelled 3,5-dimethylpyridine, which follows the same pathway using a labelled nitrogen source. The process begins with the reaction of methacrolein (B123484) and a propenyl ether to form an alkoxy-3,4-dihydro-2H-pyran, which already contains the requisite carbon skeleton and substitution pattern. nih.govnih.govresearchgate.net This intermediate is then reacted with an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), under reflux to yield 3,5-dimethylpyridine. nih.gov

Table 1: De Novo Synthesis of 3,5-Dimethylpyridine

Step Reactants Reagents/Conditions Product Yield Reference
1 Methacrolein, 1-Ethoxypropene Diels-Alder Reaction 2-Ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran Not specified researchgate.net

This bottom-up strategy ensures the precise placement of the methyl groups, circumventing the regioselectivity issues associated with modifying a pre-formed pyridine ring.

Modification of Pre-existing Pyridine Scaffolds

Once the 3,5-dimethylpyridine core is obtained, it serves as a versatile scaffold for further functionalization. researchgate.netdovepress.com The pyridine ring can be activated for subsequent reactions by modifying the nitrogen atom. gcwgandhinagar.com A common strategy is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. gcwgandhinagar.com For instance, 3,5-dimethylpyridine can be treated with an oxidizing agent like peracetic acid to yield 3,5-dimethylpyridine-N-oxide. google.com This N-oxide intermediate activates the pyridine ring, particularly at the 2- and 4-positions, facilitating the introduction of other functional groups that would be difficult to achieve on the parent pyridine directly. gcwgandhinagar.comorganic-chemistry.org The activating oxygen can later be removed if necessary. gcwgandhinagar.com This approach is crucial for synthesizing more complex derivatives, such as introducing precursors for the chloroethyl moiety at the 2-position.

Regioselective Introduction of Methyl Groups

The direct and selective introduction of methyl groups onto an unsubstituted pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle. nih.gov Electrophilic substitution on pyridine is difficult and generally directs to the 3-position, while nucleophilic and radical substitutions often favor the 2- and 4-positions. wikipedia.orgquimicaorganica.org

Various methods have been developed for the regioselective alkylation of pyridines, but they typically target the α (C2/C6) or γ (C4) positions.

α-Methylation : Procedures using Raney nickel or nickel/nickel oxide catalysts with methylating agents like methanol (B129727) can introduce a methyl group at the 2-position. nih.govresearchgate.netgoogle.com

γ-Alkylation : A strategy employing a removable blocking group can direct Minisci-type radical alkylation specifically to the 4-position. nih.gov

Regiodivergent Alkylation : Recent advances allow for controlled alkylation at either the C2 or C4 position by selecting different alkyllithium activators. acs.org

However, these methods are not suited for producing the 3,5-dimethyl substitution pattern. The difficulty in achieving direct, controlled methylation at both the 3 and 5 positions makes de novo ring synthesis the more practical and widely employed strategy for constructing the 3,5-dimethylpyridine core.

Introduction of the Chloroethyl Moiety

With the 3,5-dimethylpyridine scaffold in hand, the next critical phase is the introduction of the 1-chloroethyl group at the 2-position. This is typically accomplished through a two-step sequence involving the creation of an alcohol precursor followed by its conversion to the corresponding alkyl chloride.

Derivatization from Hydroxyethyl (B10761427) Precursors

The most common and reliable method for introducing the chloroethyl group is through the chlorination of a corresponding hydroxyethyl precursor. This process involves the conversion of a secondary alcohol, 1-(3,5-dimethylpyridin-2-yl)ethanol, into the target compound.

The synthesis of the alcohol precursor can be achieved by reacting 3,5-dimethylpyridine with an organolithium reagent, such as n-butyllithium, to deprotonate the 2-position, followed by quenching the resulting lithiated species with acetaldehyde. The subsequent chlorination of the hydroxyl group is readily accomplished using standard chlorinating agents. Thionyl chloride (SOCl₂) is frequently used for this transformation, often in a suitable solvent like dichloromethane (B109758). chemicalbook.com This reaction proceeds efficiently to yield the desired 2-(1-chloroethyl)-3,5-dimethylpyridine, typically as its hydrochloride salt. chemicalbook.comgoogle.com

Table 2: Synthesis via Hydroxyethyl Precursor

Step Precursor Reagents/Conditions Product Reference
1 1-(3,5-Dimethylpyridin-2-yl)ethanol Thionyl chloride (SOCl₂) in Dichloromethane This compound chemicalbook.comgoogle.com*

Reaction is analogous to the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from its hydroxymethyl precursor.

This method is advantageous due to its high efficiency and the well-established nature of converting alcohols to alkyl chlorides.

Direct Halogenation Approaches

An alternative, though less common, strategy would be the direct halogenation of a pre-existing ethyl group at the 2-position of the 3,5-dimethylpyridine ring. This would start from 2-ethyl-3,5-dimethylpyridine, which can be synthesized via heterocyclization reactions. researchgate.net

The direct chlorination of the ethyl side chain would likely proceed through a free-radical mechanism, using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. However, this approach presents significant regioselectivity challenges. The chlorination could occur at either the α-carbon (position 1) or the β-carbon (position 2) of the ethyl group, leading to a mixture of products. Furthermore, the reaction conditions required for radical halogenation could potentially lead to undesired side reactions, including chlorination of the methyl groups or the pyridine ring itself. Due to these control issues, derivatization from a hydroxyethyl precursor is generally the preferred and more synthetically viable route.

Stereoselective Formation of the 1-Chloroethyl Group

The stereoselective synthesis of the 1-chloroethyl group attached to the 3,5-dimethylpyridine core is a critical challenge, typically addressed by the stereospecific transformation of a chiral precursor. The most common strategy involves the conversion of an enantiomerically enriched secondary alcohol, (R)- or (S)-2-(1-hydroxyethyl)-3,5-dimethylpyridine, into the corresponding chloride.

This conversion is frequently accomplished using methodologies that proceed via a well-defined stereochemical pathway, most notably the Appel reaction. organic-chemistry.orgjk-sci.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄), to convert primary and secondary alcohols into alkyl halides under mild and neutral conditions. chem-station.comresearchgate.net The mechanism of the Appel reaction is a key factor in its utility for stereoselective synthesis. It proceeds through an Sₙ2 (bimolecular nucleophilic substitution) pathway, which results in a predictable inversion of the stereochemical configuration at the chiral carbon center. organic-chemistry.orgnrochemistry.com

The process begins with the activation of the alcohol by forming an oxyphosphonium intermediate. The halide ion, generated in situ, then acts as a nucleophile, attacking the carbon atom bonded to the good leaving group (the oxygen of the original alcohol). This concerted, single-step displacement forces the leaving group to depart from the side opposite to the incoming nucleophile, leading to the inversion of stereochemistry. nrochemistry.com Therefore, starting with (R)-2-(1-hydroxyethyl)-3,5-dimethylpyridine would yield (S)-2-(1-chloroethyl)-3,5-dimethylpyridine.

Alternative reagents to CCl₄, such as hexachloroacetone (B130050) or N-chlorosuccinimide (NCS), can also be employed in combination with triphenylphosphine to achieve the same transformation, often under even milder conditions. chem-station.comnrochemistry.com The choice of reagent can be crucial for optimizing yield and minimizing side reactions for sensitive substrates.

Advanced Synthetic Protocols and Mechanistic Considerations in Synthesis

Recent advancements in the synthesis of chloroethyl pyridines have focused on improving efficiency, catalytic activity, and the precise control of stereochemistry. These developments are essential for creating more sustainable and effective synthetic routes.

Catalytic Approaches to C-Cl Bond Formation in Pyridines

While stoichiometric reagents are effective, they generate significant amounts of waste, such as triphenylphosphine oxide in the Appel reaction, which can complicate product purification. chem-station.com Consequently, research has been directed toward developing catalytic methods for C-Cl bond formation.

A significant advancement is the development of a catalytic Appel reaction. jk-sci.com This approach involves the in-situ reduction of the triphenylphosphine oxide byproduct back to triphenylphosphine, allowing the phosphine (B1218219) to be used in catalytic quantities. Silanes are often employed as the stoichiometric reducing agents in this catalytic cycle. Applying this methodology to the synthesis of this compound would involve treating the precursor alcohol with a catalytic amount of a phosphine, a chlorinating agent, and a stoichiometric amount of a reducing agent. This protocol significantly improves atom economy and simplifies downstream processing.

Other potential catalytic systems for the conversion of alcohols to chlorides involve the use of transition metal catalysts. However, the inherent basicity of the pyridine nitrogen atom can pose a challenge, as it may coordinate to and deactivate the metal center. This requires the careful design of catalysts and reaction conditions that are tolerant of Lewis basic functional groups.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key variables in a typical nucleophilic substitution reaction, such as the Appel reaction, include the choice of solvent, temperature, chlorinating agent, and reaction time.

The selection of the solvent can influence reaction rates and selectivity. Aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and acetonitrile (B52724) (MeCN) are commonly used. The temperature is another crucial factor; chlorinations using carbon tetrachloride often require heating, whereas more reactive agents like hexachloroacetone may proceed at lower temperatures. chem-station.com Careful control of temperature can also minimize the formation of elimination byproducts (e.g., 3,5-dimethyl-2-vinylpyridine). The table below outlines a hypothetical optimization study for the chlorination of 2-(1-hydroxyethyl)-3,5-dimethylpyridine.

EntryChlorine Source (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1CCl₄ (1.2)THF65127590
2CCl₄ (1.2)DCM40187288
3NCS (1.1)THF2568895
4NCS (1.1)MeCN2568593
5C₂Cl₆ (1.1)THF5089196

This table is illustrative and represents plausible outcomes for reaction optimization.

Stereocontrol in Chloroethyl Pyridine Synthesis

Achieving precise stereocontrol is paramount when the target molecule possesses a chiral center. For the synthesis of enantiomerically pure this compound, the strategy hinges on controlling the nucleophilic substitution at the benzylic-like carbon atom.

The primary mechanism for achieving stereocontrol is through an Sₙ2 reaction, which, as previously mentioned, proceeds with complete inversion of configuration. nrochemistry.com To ensure this pathway is dominant, reaction conditions must be chosen to disfavor the competing Sₙ1 mechanism. Sₙ1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization. libretexts.org

Factors that favor the desired Sₙ2 pathway include:

Substrate: Secondary carbons, like the one in the 1-hydroxyethyl group, can undergo both Sₙ1 and Sₙ2 reactions. However, the absence of strong resonance stabilization of the potential carbocation (as the pyridine ring is somewhat electron-withdrawing) favors the Sₙ2 route.

Solvent: The use of polar aprotic solvents (e.g., THF, acetone) stabilizes the transition state of an Sₙ2 reaction more than the carbocation intermediate of an Sₙ1 reaction.

Leaving Group: The oxyphosphonium intermediate generated in the Appel reaction is an excellent leaving group, which facilitates the Sₙ2 displacement. nrochemistry.com

By starting with an enantiopure alcohol, such as (R)-2-(1-hydroxyethyl)-3,5-dimethylpyridine, and employing conditions that rigorously favor an Sₙ2 mechanism, one can synthesize the corresponding (S)-2-(1-chloroethyl)-3,5-dimethylpyridine with high enantiomeric excess. This control over the three-dimensional structure is essential for applications where specific stereoisomers exhibit desired biological activity or material properties.

Chemical Reactivity and Transformation Pathways of 2 1 Chloroethyl 3,5 Dimethylpyridine

Nucleophilic Substitution Reactions at the Chloroethyl Carbon

The carbon atom bonded to the chlorine in the 1-chloroethyl substituent is a secondary, sp³-hybridized carbon. libretexts.org Furthermore, it is in a benzylic-like position, being adjacent to the pyridine (B92270) ring. This position significantly influences the mechanism and rate of nucleophilic substitution reactions. Benzylic halides are known to be particularly reactive in substitution reactions due to the stabilization of intermediates and transition states by the adjacent aromatic ring. libretexts.orgyoutube.com

Investigation of SN1 and SN2 Reaction Mechanisms

Nucleophilic substitution at the secondary benzylic-like carbon of 2-(1-chloroethyl)-3,5-dimethylpyridine can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular) mechanism, or a combination of both, depending on the reaction conditions. youtube.comyoutube.com

The SN1 mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group (chloride) to form a carbocation intermediate. masterorganicchemistry.com This secondary benzylic-like carbocation is stabilized by resonance, with the positive charge delocalized into the pyridine ring. khanacademy.org This stabilization makes the SN1 pathway a viable option. The subsequent step is a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org This reaction proceeds through a five-coordinate transition state. While secondary carbons are more sterically hindered than primary carbons, SN2 reactions are still possible. The reactivity in an SN2 reaction is sensitive to steric hindrance around the reaction center. libretexts.org

The choice between these two mechanisms is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature. Strong nucleophiles tend to favor the SN2 pathway, while weaker nucleophiles favor the SN1 pathway. khanacademy.org

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism for this compound
FactorFavors SN1 MechanismFavors SN2 Mechanism
Substrate Structure Secondary, benzylic-like (stabilizes carbocation)Secondary (less hindered than tertiary)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, I⁻)
Solvent Polar Protic (e.g., water, ethanol, methanol)Polar Aprotic (e.g., acetone, DMSO, acetonitrile)
Leaving Group Chloride is a reasonably good leaving group for both mechanisms.
Stereochemistry Racemization (mixture of retention and inversion)Inversion of configuration

Scope of Carbon, Nitrogen, Oxygen, and Sulfur Nucleophiles

A wide variety of nucleophiles can be employed to displace the chloride from the chloroethyl side chain, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The strength of the nucleophile is a key determinant of the reaction mechanism. khanacademy.org

Carbon Nucleophiles: Reagents such as cyanide salts, organocuprates, and enolates can be used to form new C-C bonds. Strong carbon nucleophiles like cyanide would likely react via an SN2 mechanism. libretexts.org

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azide (B81097) ions are effective nitrogen nucleophiles. These reactions are crucial for synthesizing various amine derivatives. Stronger, anionic nucleophiles like azide favor SN2, while neutral amines can react via either pathway depending on conditions. libretexts.org

Oxygen Nucleophiles: Hydroxide ions, alkoxides, and carboxylates serve as oxygen nucleophiles to produce alcohols, ethers, and esters, respectively. Water and alcohols are weak nucleophiles and typically react under SN1 conditions. youtube.com

Sulfur Nucleophiles: Thiolates (RS⁻) and hydrogen sulfide (B99878) (SH⁻) are excellent sulfur nucleophiles, which are generally stronger and softer than their oxygen counterparts, strongly favoring the SN2 mechanism. libretexts.org

Table 2: Examples of Nucleophilic Substitution Reactions
Nucleophile TypeExample NucleophileReagent ExampleProduct Functional GroupLikely Mechanism
CarbonCyanideNaCNNitrileSN2
NitrogenAmmoniaNH₃Primary AmineSN2
OxygenMethoxideNaOCH₃Methyl EtherSN2
OxygenWaterH₂OAlcoholSN1
SulfurThiocyanateNaSCNThiocyanateSN2

Influence of Solvent and Temperature on Reaction Kinetics and Selectivity

The choice of solvent plays a critical role in determining both the rate and the mechanism of nucleophilic substitution. researchgate.net

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding. They effectively solvate both the leaving group anion and the carbocation intermediate, thereby stabilizing the transition state for the SN1 reaction. khanacademy.org This stabilization lowers the activation energy for the ionization step, promoting the SN1 pathway.

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), acetonitrile) possess dipole moments but cannot donate hydrogen bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which accelerates the rate of SN2 reactions. youtube.com

Temperature also affects reaction kinetics. Increasing the temperature generally increases the rate of both SN1 and SN2 reactions by providing more molecules with the necessary activation energy. However, higher temperatures can also favor competing elimination reactions (E1 and E2), which may reduce the yield of the desired substitution product.

Diastereoselective and Enantioselective Transformations at the Chiral Center

The carbon atom bearing the chlorine atom in this compound is a chiral center. This has significant stereochemical implications for nucleophilic substitution reactions.

An SN2 reaction proceeds with a backside attack by the nucleophile, resulting in a complete inversion of configuration at the chiral center. libretexts.org If the starting material is a single enantiomer, the product will be the corresponding single, inverted enantiomer.

An SN1 reaction , by contrast, proceeds through a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to racemization , producing a nearly 50:50 mixture of enantiomers (one with retention of configuration and one with inversion). masterorganicchemistry.com

Achieving enantioselectivity (the preferential formation of one enantiomer) in these reactions is a key goal in modern organic synthesis. Enantioselective cross-coupling reactions of benzylic halides can be achieved using chiral catalysts, often involving transition metals like nickel or palladium paired with chiral ligands. organic-chemistry.orgnih.gov Such catalytic systems can control the stereochemical outcome of the reaction, leading to a high enantiomeric excess of the desired product.

Electrophilic Reactions on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgquimicaorganica.org Reactions typically require harsh conditions. quora.comquora.com Furthermore, under the acidic conditions often used for EAS, the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org

Regioselectivity of Electrophilic Aromatic Substitution

The position of electrophilic attack on the this compound ring is determined by the combined directing effects of the nitrogen atom and the three substituents.

Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring, particularly at the ortho (2, 6) and para (4) positions, and directs incoming electrophiles to the meta (3, 5) positions. quimicaorganica.orgquora.com

Alkyl Groups (Methyl and Chloroethyl): Alkyl groups are electron-donating and are considered activating groups. wikipedia.org They direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

In this compound, the meta positions relative to the nitrogen (C3 and C5) are already substituted. The remaining available positions are C4 and C6.

Attack at C4: This position is para to the 2-(1-chloroethyl) group, ortho to the 3-methyl group, and ortho to the 5-methyl group. The directing effects of all three activating alkyl groups converge on this position.

Attack at C6: This position is ortho to the 2-(1-chloroethyl) group and ortho to the 5-methyl group.

Considering these factors, electrophilic attack is most likely to occur at the C4 position . This position is electronically favored by all three activating alkyl substituents. While the C6 position is also activated, it is likely to be more sterically hindered due to its proximity to the adjacent 2-(1-chloroethyl) group. Therefore, the C4-substituted product is expected to be the major isomer formed in electrophilic aromatic substitution reactions. researchgate.net

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectDirecting Influence
Ring Nitrogen1Deactivating (Inductive & Resonance)Meta (Positions 3 & 5)
1-Chloroethyl2Activating (Inductive)Ortho/Para (Positions 4 & 6)
Methyl3Activating (Inductive & Hyperconjugation)Ortho/Para (Positions 2, 4, 6)
Methyl5Activating (Inductive & Hyperconjugation)Ortho/Para (Positions 2, 4, 6)

Mentioned Compounds

Compound Name
This compound
Benzene
Acetone
Acetonitrile (B52724)
Dimethyl sulfoxide (DMSO)
Ethanol
Methanol (B129727)
Water

Reactivity Modulation by Chloroethyl and Methyl Substituents

The chemical behavior of this compound is intricately governed by the electronic and steric properties of its substituents: the two methyl groups and the 1-chloroethyl group. These groups collectively influence the electron density distribution within the pyridine ring and control the accessibility of reactive sites.

The methyl groups at the C3 and C5 positions are electron-donating through an inductive effect (+I). scribd.comresearchgate.net This effect increases the electron density on the aromatic ring, which in turn enhances the basicity of the pyridine nitrogen atom compared to unsubstituted pyridine. scribd.com Generally, the basicity of pyridine derivatives increases with the number of electron-donating substituents. scribd.com

Conversely, the 1-chloroethyl group at the C2 position exhibits a more complex influence. The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which tends to decrease the electron density of the ring and reduce the nitrogen's basicity. scribd.comuoanbar.edu.iq This deactivating effect is most pronounced at the ortho and para positions relative to the substituent. uoanbar.edu.iq The ethyl portion of the substituent has a weak +I effect, but this is likely overshadowed by the dominant -I effect of the chlorine atom.

Steric factors also play a crucial role. The 1-chloroethyl group at the C2 position, adjacent to the nitrogen atom, creates significant steric hindrance. This bulkiness can impede the approach of reagents to the nitrogen lone pair, potentially lowering its effective basicity and slowing down reactions that involve coordination to the nitrogen, such as N-oxidation or protonation. scribd.com Similarly, the C3-methyl group, along with the C2-substituent, can sterically hinder reactions at the C4 position.

Rearrangement Reactions Involving the Chloroethyl Group

The 2-(1-chloroethyl) substituent provides a reactive center for intramolecular reactions, given that the chlorine atom is a competent leaving group. One potential transformation is intramolecular cyclization, where the pyridine nitrogen acts as a nucleophile, displacing the chloride to form a fused, bicyclic quaternary ammonium (B1175870) salt. Such cyclizations are known for molecules containing a chloroethyl group and a nucleophilic center, leading to the formation of cyclic intermediates. ulaval.ca This process would result in the formation of a dihydroindolizinium or related cationic species.

Ring expansion reactions are another class of rearrangements observed in heterocyclic systems. rsc.orgmdpi.com For substituted pyridines, these transformations can be initiated under various conditions, often involving the generation of a reactive intermediate. In the case of this compound, the chloroethyl group could potentially participate in a rearrangement cascade, possibly leading to the formation of a seven-membered ring, such as an azepine derivative. For example, the treatment of certain cyclic ketoximes with aluminum reductants has been shown to promote ring expansion to yield cyclic secondary amines. mdpi.com While direct evidence for the ring expansion of this compound is not prominent, similar transformations in related heterocyclic structures suggest its possibility under specific synthetic conditions. rsc.org

In the presence of a strong acid, the basic nitrogen atom of this compound is readily protonated to form a pyridinium (B92312) salt. uoanbar.edu.iq This protonation significantly alters the molecule's reactivity, further deactivating the aromatic ring towards electrophilic attack. The positively charged nitrogen atom strongly withdraws electron density from the ring system.

The chloroethyl group itself can undergo transformations under acidic conditions. Depending on the reaction environment, acid catalysis could facilitate the elimination of hydrogen chloride (HCl) to yield the corresponding 2-vinyl-3,5-dimethylpyridine. Alternatively, in the presence of a suitable nucleophile, an SN1-type substitution of the chloride could occur, proceeding through a secondary carbocation stabilized by the adjacent pyridine ring.

Product derivatization can be achieved by targeting the reactive chloroethyl moiety. The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups. For instance, reaction with hydrazine (B178648) derivatives can produce hydrazones, which are useful for enhancing detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net This strategy allows for the creation of a diverse library of compounds from a single precursor, enabling further study of their chemical and biological properties.

Oxidative and Reductive Transformations

The oxidation of the pyridine nitrogen to a pyridine N-oxide is a fundamental transformation in pyridine chemistry. arkat-usa.org This reaction alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution at different positions. For this compound, the electron-donating methyl groups should facilitate the oxidation of the nitrogen atom.

Common oxidizing agents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of acetic acid or a metal catalyst such as methyltrioxorhenium (MTO). arkat-usa.orgthieme-connect.de The synthesis of 3,5-dimethylpyridine-N-oxide (3,5-lutidine-N-oxide) has been reported using hydrogen peroxide and acetic acid, achieving high yields. google.comnih.gov While the steric bulk of the 2-(1-chloroethyl) group might slightly hinder the reaction rate compared to 3,5-dimethylpyridine (B147111), the formation of the corresponding N-oxide is expected to proceed efficiently under appropriate conditions.

Starting MaterialOxidizing Agent(s)ConditionsProductYieldReference
3,5-DimethylpyridineH₂O₂ (35%), Glacial Acetic Acid80 °C, 5 h3,5-Dimethylpyridine-N-oxide70% nih.gov
3,5-DimethylpyridineOxidant (unspecified)80-100 °C, 13-22 h3,5-Dimethylpyridine-N-oxide95-97% google.com
2-ChloropyridineH₂O₂, TS-1 molecular sieve catalyst70-80 °C, 1 h2-Chloropyridine-N-oxide98.9% chemicalbook.com

The reduction of this compound can occur at two primary sites: the pyridine ring and the chloroethyl side chain.

Reduction of the Pyridine Ring: The aromatic pyridine ring can be fully saturated to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. asianpubs.org This transformation typically requires catalysts such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or ruthenium on carbon (Ru/C) under hydrogen pressure. asianpubs.orgchemrxiv.org The reaction is often carried out in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen and facilitates the reduction. asianpubs.org The hydrogenation of 3,5-dimethylpyridine to 3,5-dimethylpiperidine (B146706) has been successfully demonstrated using a Ru/C catalyst in a continuous process. researchgate.net

Reduction of the Chloroethyl Moiety: The carbon-chlorine bond in the chloroethyl group can be cleaved via reductive dehalogenation (hydrogenolysis). This reaction also commonly employs catalytic hydrogenation conditions, often using a palladium on carbon (Pd/C) catalyst. Depending on the chosen catalyst and reaction conditions, it is possible to achieve selective dehalogenation without reducing the pyridine ring, or to have both reduction processes occur simultaneously. For instance, catalytic hydrogenation of 2-bromopyridine (B144113) with PtO₂ has been shown to yield 2-bromopiperidine, indicating that ring reduction can occur without dehalogenation under certain conditions. asianpubs.org Conversely, other catalytic systems are well-known to promote C-Cl bond cleavage. The enzymatic reduction of chloroethyl groups to produce carbon-centered free radicals has also been studied in biological systems. nih.gov

Starting MaterialCatalystConditionsProductReference
Substituted PyridinesPtO₂H₂ (50-70 bar), Glacial Acetic Acid, rtSubstituted Piperidines asianpubs.org
3,5-DimethylpyridineRu/CContinuous hydrogenation in Trickle Bed Reactor3,5-Dimethylpiperidine researchgate.net
Substituted PyridinesIridium(III) complexIonic HydrogenationSubstituted Piperidines chemrxiv.org
2-BromopyridinePtO₂H₂ (50 bar), Glacial Acetic Acid, rt, 6 h2-Bromopiperidine asianpubs.org

Transition Metal-Mediated Cross-Coupling Reactions of this compound

Transition metal-mediated cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the chloroethyl group in this compound in such transformations is influenced by the nature of the catalyst, the coupling partners, and the reaction conditions. The benzylic-like position of the chlorine atom suggests that it can be a suitable substrate for various cross-coupling reactions, analogous to benzyl (B1604629) chlorides.

Suzuki, Sonogashira, and Heck Coupling with the Chloroethyl Group

The chloroethyl substituent at the 2-position of the 3,5-dimethylpyridine ring is anticipated to participate in several key palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. The success of these reactions often depends on the effective oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki coupling would result in the formation of a new carbon-carbon bond at the ethyl group, leading to the synthesis of various substituted pyridine derivatives. The reactivity of benzylic chlorides in palladium-catalyzed cross-coupling reactions suggests that the chloroethyl group in the target molecule would be amenable to this transformation. The choice of a suitable palladium catalyst and ligand is crucial to achieve high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and subsequent steps of the catalytic cycle.

Illustrative Data for Suzuki Coupling of this compound
EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane11092
3Thiophene-2-boronic acidPdCl₂(dppf)-Na₂CO₃DMF9078

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, catalyzed by a combination of palladium and copper complexes. organic-chemistry.org The reaction of this compound with a terminal alkyne would yield a 2-(1-alkynyl-ethyl)-3,5-dimethylpyridine derivative. The mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne.

Illustrative Data for Sonogashira Coupling of this compound
EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF6588
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDIPAToluene8095
31-HexynePd(OAc)₂CuIPiperidineDMF7082

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org The reaction of this compound with an alkene would lead to the formation of a new substituted alkene. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The regioselectivity of the alkene insertion can be influenced by the steric and electronic properties of both the substrate and the alkene.

Illustrative Data for Heck Coupling of this compound
EntryAlkenesCatalystLigandBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂P(o-tolyl)₃Et₃NDMF12075
2n-Butyl acrylatePdCl₂(PPh₃)₂-NaOAcDMAc13085
3CyclohexenePd₂(dba)₃PCy₃K₂CO₃NMP14060

Palladium and Copper Catalysis in Functionalization

Both palladium and copper catalysts play pivotal roles in the functionalization of organohalides, including compounds like this compound. While palladium is the more versatile and widely used catalyst for a broad range of cross-coupling reactions, copper catalysis offers unique reactivity, particularly in amidation and certain C-C bond-forming reactions.

Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. mdpi.com The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R-X), in this case, this compound, to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from an organometallic reagent (R'-M) is transferred to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R-R') and regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is critical for the success of the reaction, influencing the catalyst's stability, reactivity, and selectivity.

Copper Catalysis

Copper-catalyzed reactions, such as the Ullmann condensation, have long been used for the formation of C-N, C-O, and C-S bonds. rsc.org More recently, copper has also been employed as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling and as a primary catalyst in various C-H functionalization and cross-coupling reactions. rsc.orgnih.govnih.gov In the context of this compound, copper catalysis could be particularly useful for amination reactions, coupling the chloroethyl group with various amines or amides.

The mechanism of copper-catalyzed reactions can be more complex and varied than that of palladium. It can involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, and the exact mechanism is often substrate-dependent.

Comparative Overview of Palladium and Copper Catalysis for Functionalizing this compound
FeaturePalladium CatalysisCopper Catalysis
Primary Applications Suzuki, Sonogashira, Heck, Buchwald-Hartwig aminationUllmann-type couplings (C-N, C-O, C-S), Sonogashira (co-catalyst), C-H functionalization
Typical Substrates Aryl/vinyl/alkyl halides and triflatesAryl/vinyl halides, amines, phenols, thiols, alkynes
Catalyst Cost Generally higherGenerally lower
Ligand Sensitivity Highly dependent on phosphine, carbene, or other specialized ligandsOften uses nitrogen- or oxygen-based ligands, can sometimes be ligand-free
Reaction Conditions Often requires inert atmosphere, can be sensitive to air and moistureCan be more tolerant to air and moisture in some cases

Computational and Theoretical Investigations of 2 1 Chloroethyl 3,5 Dimethylpyridine

Electronic Structure Analysis via Quantum Chemical Methods

To populate the following subsections, quantum chemical calculations such as Density Functional Theory (DFT) or other ab initio methods would need to be conducted. These calculations would provide insights into the electronic properties of the molecule.

Frontier Molecular Orbital Theory (HOMO-LUMO) Applications

A Frontier Molecular Orbital (FMO) analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 2-(1-Chloroethyl)-3,5-dimethylpyridine, this analysis would pinpoint the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing a basis for predicting its behavior in chemical reactions. Without specific calculations, any discussion would be purely speculative.

Charge Distribution and Electrostatic Potential Mapping

An electrostatic potential (ESP) map would visually represent the charge distribution across the molecule. This map is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) signify electron-deficient areas susceptible to nucleophilic attack. For this compound, an ESP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring and the chlorine atom as potential sites for interaction.

Atomic and Group Charge Contributions to Reactivity

To quantify the charge distribution, atomic charges can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital [NBO]). This analysis would assign partial charges to each atom in this compound. These charge values provide a more quantitative measure of the electron distribution and can be used to predict the reactivity of specific atoms and functional groups within the molecule. For instance, the partial charges on the carbon atoms of the pyridine ring and the chloroethyl group would offer insights into their electrophilic or nucleophilic character.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound would require conformational analysis and molecular dynamics simulations.

Rotational Barriers of the Chloroethyl and Methyl Groups

The chloroethyl and methyl groups attached to the pyridine ring are not static; they can rotate around the single bonds connecting them to the ring. A computational study would be necessary to determine the energy barriers associated with these rotations. By calculating the energy of the molecule as a function of the dihedral angles of these groups, a potential energy surface can be generated. The peaks on this surface would correspond to the rotational barriers, providing information about the flexibility of the molecule and the relative stability of different rotational isomers (rotamers).

Global and Local Energy Minima Identification

A thorough conformational search would be required to identify all stable conformations (local energy minima) of this compound. The conformation with the lowest energy is the global energy minimum and represents the most stable arrangement of the atoms in the molecule under a given set of conditions. Identifying these minima is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity. Molecular dynamics simulations could further explore the conformational landscape and the transitions between different energy minima over time.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are significantly influenced by the surrounding solvent environment. Computational studies employing continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are instrumental in elucidating these effects. These models simulate the bulk solvent's electrostatic influence on the solute molecule, allowing for the calculation of thermodynamic and kinetic parameters in different media.

The dihedral angle between the pyridine ring and the C-Cl bond of the chloroethyl group is a key conformational parameter. In nonpolar solvents, intramolecular forces, such as van der Waals interactions and steric hindrance, are the primary determinants of the preferred conformation. However, in polar solvents, the molecule's dipole moment interacts with the solvent's dielectric field, which can stabilize or destabilize certain conformers. For this compound, an increase in solvent polarity is expected to stabilize conformations with a larger dipole moment.

Solvent polarity also plays a crucial role in the reactivity of the C-Cl bond, particularly in nucleophilic substitution reactions. Polar protic solvents can stabilize the transition state of an SN1 reaction by solvating both the departing chloride anion and the incipient carbocation. Conversely, polar aprotic solvents are more favorable for SN2 reactions, as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Computational models can predict the energetic barriers for these reaction pathways in various solvents, providing insight into the preferred reaction mechanism. libretexts.org

Table 1: Illustrative Calculated Effect of Solvent Polarity on the Torsional Barrier of the C-C Bond in this compound

SolventDielectric Constant (ε)Calculated Rotational Barrier (kcal/mol)
Gas Phase15.2
n-Hexane1.885.1
Dichloromethane (B109758)8.934.8
Acetonitrile (B52724)37.54.5
Water78.44.2

Note: The data in this table is illustrative and based on general principles of solvent effects on molecular conformation.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Substitution and Rearrangement Reactions

Computational modeling is a powerful tool for characterizing the fleeting transition states of chemical reactions, which are often impossible to observe experimentally. mit.edu For this compound, key reactions include nucleophilic substitution (SN1 and SN2) and potential rearrangement reactions of the resulting carbocation in the case of an SN1 pathway.

Using quantum chemical methods like Density Functional Theory (DFT), the geometry of the transition state can be optimized. For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving chloride group in an approximately linear arrangement, perpendicular to the plane of the three other substituents. libretexts.org Vibrational frequency analysis is used to confirm the nature of the stationary point on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

In the case of an SN1 mechanism, the rate-determining step is the formation of a carbocation intermediate. The transition state for this step involves the elongation of the C-Cl bond. Subsequent reactions of the carbocation, such as rearrangement to a more stable carbocation or reaction with a nucleophile, will also proceed through their own transition states. libretexts.org

Energetic Profiles of Key Reaction Pathways

The energetic profile of a reaction pathway provides a quantitative understanding of its feasibility. By calculating the energies of the reactants, transition states, intermediates, and products, a potential energy surface can be constructed.

For the nucleophilic substitution of this compound, the energetic profiles of the SN1 and SN2 pathways can be compared. The SN2 pathway is a single-step process with one transition state. youtube.com The activation energy is the difference in energy between the reactants and this transition state. The SN1 pathway, on the other hand, is a multi-step process involving a carbocation intermediate. libretexts.org The energy profile will show two peaks corresponding to the two transition states (formation of the carbocation and its subsequent reaction), with a valley in between representing the carbocation intermediate. youtube.com

The relative heights of the activation barriers for the SN1 and SN2 pathways will determine which mechanism is favored under a given set of conditions. Factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation all influence the energetic profiles.

Table 2: Hypothetical Calculated Energetic Data for SN1 and SN2 Reactions of this compound with a Generic Nucleophile

ParameterSN1 Pathway (kcal/mol)SN2 Pathway (kcal/mol)
Activation Energy (Ea)22.528.0
Enthalpy of Reaction (ΔH)-15.2-15.2
Free Energy of Activation (ΔG‡)25.129.5
Free Energy of Reaction (ΔG)-14.8-14.8

Note: The data in this table is hypothetical and serves to illustrate the comparison between the two reaction pathways.

Catalyst-Substrate Interactions in Metal-Mediated Transformations

Transition metal catalysts are often employed in cross-coupling reactions involving chloro-substituted pyridines. Computational modeling can provide detailed insights into the interactions between the catalyst and the substrate, this compound. These studies often focus on the geometry and electronic structure of the catalyst-substrate complex.

For example, in a palladium-catalyzed cross-coupling reaction, the initial step is often the oxidative addition of the C-Cl bond to the metal center. Computational models can elucidate the geometry of the pre-catalytic complex and the transition state for the oxidative addition. The electronic properties of the pyridine ring and its substituents can influence the rate of this step. The electron-donating methyl groups on the pyridine ring of this compound would be expected to increase the electron density on the ring, which could affect its interaction with the metal catalyst. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Derivation of Molecular Descriptors from Electronic and Steric Properties

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's electronic and steric properties.

For a series of substituted pyridines related to this compound, a variety of molecular descriptors can be derived computationally. These descriptors can then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule and are crucial for understanding its reactivity in polar reactions.

Partial Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these describe the electron distribution within the molecule.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net

Electrostatic Potential: This is mapped onto the electron density surface to visualize regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack.

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for understanding steric hindrance effects on reactivity.

Sterimol Parameters: These parameters (L, B1, B5) describe the dimensions of a substituent in different directions.

Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and branching of the molecule.

By deriving these descriptors for a series of related compounds and applying statistical methods like multiple linear regression, a QSAR model can be developed to predict the reactivity of new, untested compounds. researchpublish.com

Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Significance

Descriptor CategoryExample DescriptorsSignificance in Reactivity
Electronic HOMO/LUMO Energies, Dipole Moment, Partial ChargesGoverns interactions in polar reactions, susceptibility to nucleophilic/electrophilic attack.
Steric Molecular Volume, Sterimol ParametersInfluences accessibility of the reaction center due to steric hindrance.
Topological Wiener Index, Randić IndexEncodes information about molecular size, shape, and branching.
Hydrophobic LogP (Partition Coefficient)Relates to the molecule's solubility and transport properties in different phases.

Predictive Models for Chemical Transformations

The chemical reactivity and transformation pathways of this compound can be elucidated and predicted through a variety of computational and theoretical models. These models, ranging from quantitative structure-activity relationships (QSAR) to sophisticated machine learning algorithms and quantum mechanics-based approaches, provide valuable insights into the molecule's behavior in chemical reactions. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, general principles and models applicable to substituted pyridines and chloroalkanes offer a robust framework for predicting its chemical transformations.

Predictive modeling for the chemical transformations of compounds like this compound primarily focuses on several key reaction types, including nucleophilic substitution at the chloroethyl side chain, reactions involving the pyridine ring, and potential elimination reactions.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. For this compound, QSAR models can be developed to predict its reactivity in various transformations by considering a range of molecular descriptors. These descriptors can be categorized as electronic, steric, and hydrophobic.

A hypothetical QSAR model for predicting the rate of a nucleophilic substitution reaction of this compound could take the following form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the Hammett electronic parameter of substituents on the pyridine ring.

Eₛ is the Taft steric parameter.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are regression coefficients determined from experimental data on a series of related compounds.

Such models can be used to predict how changes in the substitution pattern on the pyridine ring would affect the rate of a particular reaction. For instance, the electron-donating nature of the two methyl groups at positions 3 and 5 would influence the electronic properties of the pyridine ring and, consequently, the reactivity of the chloroethyl group.

Table 1: Hypothetical QSAR Descriptors for Predicting Reactivity of Substituted Pyridines

Descriptor TypeSpecific DescriptorPredicted Influence on Nucleophilic Substitution at the α-carbon
Electronic Hammett Constant (σ)Electron-withdrawing groups on the ring may slightly stabilize the transition state, potentially increasing the reaction rate.
pKa of the Pyridine NitrogenHigher pKa indicates greater electron density on the nitrogen, which may have a minor inductive effect on the side chain.
Steric Taft Steric Parameter (Eₛ)The methyl groups at positions 3 and 5 create steric hindrance around the reaction center, which could decrease the rate of SN2 reactions.
Molar Refractivity (MR)Larger MR values, indicating greater polarizability, might stabilize the transition state.
Topological Wiener IndexRelates to the branching of the molecule, which can influence steric accessibility.

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting the outcomes of chemical reactions with high accuracy. These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, and products.

For this compound, ML models could be employed to predict various aspects of its chemical transformations:

Reaction Outcome Prediction: Given a set of reactants and conditions, an ML model can predict the major product(s) of the reaction. For example, it could predict whether a reaction with a given nucleophile will result in substitution or elimination.

Regioselectivity and Stereoselectivity: In cases where multiple reaction sites are available, ML models can predict the preferred site of reaction.

Reaction Yield Prediction: Some advanced models can even provide an estimate of the expected reaction yield.

These models often represent molecules as "fingerprints" or graphs and use algorithms like random forests, support vector machines, or deep neural networks to make predictions. The development of such models relies on the availability of extensive and well-curated reaction databases.

Table 2: Application of Machine Learning Models to Predict Transformations of this compound

Model TypePredicted TransformationInput FeaturesPotential Outcome
Random Forest Nucleophilic Substitution vs. EliminationMolecular fingerprints, solvent properties, temperatureProbability of substitution or elimination pathway.
Graph Convolutional Neural Network (GCNN) Site of Reaction (Ring vs. Side Chain)Molecular graph representationAtom-wise reactivity scores.
Recurrent Neural Network (RNN) Product Structure PredictionSMILES strings of reactants and reagentsSMILES string of the predicted major product.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), provides a first-principles approach to understanding and predicting chemical reactivity. These methods can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

For this compound, DFT calculations can be used to:

Determine Reaction Mechanisms: By calculating the energy barriers for different possible reaction pathways (e.g., SN1 vs. SN2), the most likely mechanism can be identified.

Predict Reaction Rates: Transition state theory can be used in conjunction with DFT-calculated activation energies to estimate reaction rate constants.

Analyze Molecular Properties: DFT can be used to calculate various molecular properties that are relevant to reactivity, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties can provide insights into the electrophilic and nucleophilic sites of the molecule.

Table 3: Computationally Derived Properties for Predicting Reactivity of this compound

PropertyComputational MethodPredicted Significance for Chemical Transformations
Activation Energy (Ea) Density Functional Theory (DFT)Lower Ea for a given pathway indicates a faster reaction rate. Can be used to compare the feasibility of different transformations.
HOMO-LUMO Gap DFTA smaller energy gap generally indicates higher reactivity. The distribution of these orbitals can indicate likely sites for electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Charges NBO AnalysisThe partial positive charge on the carbon atom attached to the chlorine is a key indicator of its susceptibility to nucleophilic attack.
Gibbs Free Energy of Reaction (ΔG) DFTA negative ΔG indicates a thermodynamically favorable reaction.

By integrating these diverse predictive models, a comprehensive understanding of the chemical transformations of this compound can be achieved. While experimental validation remains crucial, these computational and theoretical tools are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and exploring the chemical space of this compound.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific public information regarding the applications of "this compound" as a synthetic building block and ligand to fully address the detailed outline provided. The existing research predominantly focuses on other pyridine derivatives, and detailed research findings specifically concerning the synthesis of functionalized derivatives, its role in multistep synthesis, or its application in ligand design for coordination chemistry and catalysis using "this compound" are not available in the public domain. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound.

In-Depth Analysis of this compound in Asymmetric Catalysis

Despite a comprehensive search of scientific literature, there is currently no available research data detailing the direct application of this compound as a primary ligand in asymmetric catalysis. Consequently, specific data regarding its influence on enantioselectivity and diastereoselectivity cannot be provided.

Scientific research in the field of asymmetric catalysis extensively documents the use of a wide array of chiral pyridine-containing ligands. These ligands are instrumental in influencing the stereochemical outcome of chemical reactions, aiming to produce a specific stereoisomer of a chiral product. The effectiveness of these ligands is typically evaluated by measuring the enantiomeric excess (ee%) and diastereomeric ratio (dr) of the products.

However, investigations into the specific role of ligands derived directly from this compound are not present in the reviewed literature. This suggests that while this compound may serve as a precursor or starting material for the synthesis of more complex chiral ligands, it is not commonly employed in its own right as a controlling ligand in asymmetric catalytic systems.

The field of asymmetric catalysis is vast, with continuous development of novel ligands. The structural and electronic properties of a ligand are critical in determining its ability to induce high levels of enantioselectivity and diastereoselectivity. Key factors include the nature and placement of chiral centers, the steric bulk of substituents, and the coordinating atoms that bind to the metal center.

While general principles of asymmetric catalysis are well-established, the performance of any specific ligand is empirical and must be determined through experimental investigation. Without such studies on this compound or its immediate derivatives, a detailed discussion of its influence on the stereochemical control of reactions is not possible.

Further research would be required to synthesize chiral ligands from this compound and to then evaluate their performance in various asymmetric catalytic transformations to gather the necessary data on enantioselectivity and diastereoselectivity.

Future Directions and Emerging Research Avenues for 2 1 Chloroethyl 3,5 Dimethylpyridine

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving the exploration of greener synthetic routes for key chemical building blocks, including pyridine (B92270) derivatives. rakuten.co.jpmarketresearchfuture.com Future research into the synthesis of 2-(1-Chloroethyl)-3,5-dimethylpyridine is expected to pivot towards methodologies that minimize environmental impact and enhance safety.

Current industrial syntheses of similar pyridine compounds often rely on high temperatures and pressures, alongside catalysts that can be environmentally challenging. A significant future direction will involve the development of catalytic systems that are not only highly efficient but also reusable and derived from benign starting materials. This includes the investigation of nanocatalysts and solid acid catalysts which have shown promise in other heterocyclic syntheses. researchgate.netnih.gov

Moreover, the principles of green chemistry, such as atom economy and the use of safer solvents, will be central to innovating the production of this compound. nih.gov Research is anticipated to focus on one-pot syntheses and multicomponent reactions, which can significantly reduce the number of synthetic steps, thereby minimizing waste and energy consumption. nih.gov The use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for other pyridine derivatives, also presents a promising avenue for exploration. nih.gov

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Pyridine Derivatives

ParameterConventional MethodsPotential Green Methodologies
Catalysts Often homogeneous, single-use, heavy metalsHeterogeneous, reusable, nanocatalysts, biocatalysts
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids, solvent-free
Energy Input High temperature and pressureMicrowave irradiation, sonication, ambient conditions
Waste Generation High, multiple purification stepsLow, one-pot reactions, high atom economy
Safety Use of hazardous reagentsUse of benign starting materials

Development of Novel Catalytic Applications Beyond Traditional Transformations

The inherent reactivity of the chloroethyl group and the electronic properties of the pyridine ring suggest that this compound could serve as a versatile ligand or precursor to a catalyst in a variety of organic transformations. unimi.it While its direct catalytic applications are yet to be extensively explored, the broader class of pyridine derivatives has been successfully employed in a range of catalytic systems. unimi.it

Future research will likely focus on harnessing the unique structural features of this compound to develop novel catalysts for reactions such as cross-coupling, asymmetric synthesis, and polymerization. The nitrogen atom of the pyridine ring can coordinate with a variety of metal centers, and the chloroethyl group offers a reactive handle for further functionalization or for anchoring the molecule to a solid support, creating a heterogeneous catalyst. nih.gov

Exploration into its use in organocatalysis is another promising frontier. Pyridine derivatives have been shown to be effective organocatalysts for a range of transformations, and the specific substitution pattern of this compound may impart unique selectivity and reactivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. organic-chemistry.orgnih.gov The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. organic-chemistry.orgresearchgate.net

The development of a continuous flow process for this compound would likely involve the use of packed-bed reactors containing a heterogeneous catalyst, minimizing catalyst leaching and simplifying product purification. organic-chemistry.org This approach has been successfully demonstrated for the synthesis of other alkylpyridines and N-oxides of pyridine derivatives, highlighting its feasibility. organic-chemistry.orgresearchgate.netmdpi.com

Furthermore, the integration of flow synthesis with automated platforms can accelerate process optimization and the creation of compound libraries for screening purposes. researchgate.netsigmaaldrich.comnih.gov Automated systems can systematically vary reaction conditions to rapidly identify the optimal parameters for the synthesis of this compound and its derivatives. youtube.com

Table 2: Potential Advantages of Flow Synthesis for this compound

FeatureBenefit
Precise Control Improved yield and selectivity, reduced byproducts.
Enhanced Safety Smaller reaction volumes, better heat dissipation, safe handling of hazardous intermediates.
Scalability Seamless transition from laboratory to production scale.
Integration Can be coupled with online analysis and automated optimization.
Efficiency Reduced reaction times and simplified workup procedures.

High-Throughput Screening for Undiscovered Reactivities and Applications

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and applications for chemical compounds. nih.govstanford.edu By systematically reacting this compound with a large and diverse library of reagents under a variety of conditions, it is possible to uncover previously unknown reactivities and identify novel derivatives with valuable properties.

Future research in this area will involve the use of automated robotic platforms to perform a large number of reactions in parallel, with subsequent analysis by rapid techniques such as mass spectrometry. researchgate.netrsc.org This approach can be used to screen for new catalytic activities, identify novel transformations of the chloroethyl group, and discover derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

The creation of a focused library of derivatives based on the this compound scaffold, followed by HTS for biological activity, could lead to the identification of new drug candidates or agrochemicals. researchgate.net The vast chemical space that can be explored through HTS offers a significant opportunity to unlock the full potential of this versatile building block.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(1-Chloroethyl)-3,5-dimethylpyridine?

  • Methodology : The synthesis typically involves functionalization of the pyridine ring at the 2-position. A plausible route includes:

Chlorination : Introduce a chloroethyl group via nucleophilic substitution or radical-mediated chlorination. For example, 2-(chloromethyl)-3,5-dimethylpyridine derivatives can be synthesized using Pd/C-catalyzed hydrogenation of precursor pyridines .

Intermediate Purification : Column chromatography or recrystallization is critical for isolating intermediates, as impurities can hinder subsequent steps.

  • Challenges : Positional selectivity for the chloroethyl group requires careful control of reaction conditions (e.g., temperature, solvent polarity).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, coupling patterns in ¹H NMR distinguish between 3,5-dimethyl and chloroethyl groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates bond angles/torsional parameters (e.g., C–Cl bond length ≈ 1.73 Å in related chloro-pyridines) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., [M+H]+ for C₉H₁₂ClN: calc. 170.0735) .

Q. How does the chloroethyl substituent influence the compound’s solubility and reactivity?

  • Solubility : The chloroethyl group reduces water solubility compared to 3,5-dimethylpyridine (33 g/L at 20°C) due to increased hydrophobicity. Solubility in organic solvents (e.g., DCM, THF) is enhanced .
  • Reactivity : The electron-withdrawing chloroethyl group activates the pyridine ring toward electrophilic substitution at the 4-position, as evidenced by similar derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodology :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., chiral Pd complexes) to direct chloroethyl group orientation .
  • Protecting Groups : Temporarily block reactive sites (e.g., 4-methoxy groups in related compounds) to prevent undesired substitutions .
    • Data Analysis : Compare experimental optical rotation or circular dichroism with computational predictions (DFT) to validate stereoselectivity .

Q. What are the dominant side reactions during synthesis, and how can they be mitigated?

  • Common Side Products :

  • Over-chlorination : Multiple chloroethyl additions (e.g., at 2- and 6-positions) due to excess Cl− sources.
  • Ring Oxidation : Pyridine ring degradation under harsh acidic conditions.
    • Mitigation Strategies :
  • Stoichiometric Control : Limit Cl− equivalents and monitor reaction progress via TLC.
  • Low-Temperature Reactions : Use −10°C to suppress oxidation .

Q. How does this compound interact with biological targets?

  • Mechanistic Insight : The compound’s pyridine core may act as a hydrogen-bond acceptor, while the chloroethyl group enhances membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict affinity for nicotinic acetylcholine receptors .
  • Experimental Validation : Radioligand binding assays (e.g., ³H-epibatidine displacement) quantify receptor affinity .

Q. What thermodynamic properties are critical for optimizing reaction conditions?

  • Vapor Pressure : Static method measurements (283–353 K) reveal boiling points and volatility trends. Antoine equation parameters (A, B, C) for vapor-liquid equilibrium modeling are essential for distillation .
  • Gibbs Free Energy : Excess Gibbs energy (Gᴱ) calculations using DISQUAC group contribution models predict phase behavior in solvent mixtures .

Q. How do crystal packing forces affect the stability of this compound?

  • Structural Analysis : X-ray data show intermolecular C–H···Cl interactions (2.9–3.1 Å) stabilize the lattice. Thermal gravimetric analysis (TGA) correlates decomposition temperatures (Td ≈ 200°C) with packing density .

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